molecular formula C7H4F2N2O3 B2682394 2,6-Difluoro-3-nitrobenzamide CAS No. 124169-54-6

2,6-Difluoro-3-nitrobenzamide

Cat. No. B2682394
CAS RN: 124169-54-6
M. Wt: 202.117
InChI Key: GJMBOZSWKMBYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-nitrobenzamide is a chemical compound with the molecular formula C7H4F2N2O3 . It has a molecular weight of 202.11 g/mol . The IUPAC name for this compound is 2,6-difluoro-3-nitrobenzamide .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3-nitrobenzamide consists of a benzamide core with two fluorine atoms and a nitro group attached . The InChI code for this compound is 1S/C7H4F2N2O3/c8-3-1-2-4 (11 (13)14)6 (9)5 (3)7 (10)12/h1-2H, (H2,10,12) .


Physical And Chemical Properties Analysis

2,6-Difluoro-3-nitrobenzamide has a molecular weight of 202.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 202.01899832 g/mol . The topological polar surface area of the compound is 88.9 Ų . The compound has a heavy atom count of 14 .

Scientific Research Applications

Biocatalytic Production

2,6-Difluoro-3-nitrobenzamide is a significant intermediate in pesticide industries. A study by Yang et al. (2018) utilized recombinant Escherichia coli expressing the Aurantimonas manganoxydans nitrile hydratase for its production. This biocatalytic process was optimized for parameters like temperature and pH, resulting in a high yield of 2,6-difluoro-3-nitrobenzamide without any by-products in an economical system (Yang et al., 2018).

Synthesis Techniques

2,6-Difluoro-3-nitrobenzamide can be synthesized from 2,6-dichlorobenzonitrile via fluorination and hydrolysis, as described by Li Xiu-lian (2009). This method features high yield, good product quality, and minimal environmental impact (Li Xiu-lian, 2009).

Chemoselective Biocatalysis

Tang et al. (2017) explored the chemoselective hydrolysis of nitriles using Rhodococcus ruber CGMCC3090 resting cells. This method was applied to produce 2,6-difluoro-3-nitrobenzamide from 2,6-difluorobenzonitrile, offering a high yield and product specificity, making it a suitable alternative for the chemical industry (Tang et al., 2017).

Crystal Engineering and Molecular Interaction Studies

2,6-Difluoro-3-nitrobenzamide has been used in crystal engineering studies to explore hydrogen bonds and halogen bonds, as investigated by Srinu Tothadi and G. Desiraju (2013). This research provides insights into the creation of ternary cocrystals and the interplay between different molecular interactions (Tothadi & Desiraju, 2013).

Environmental Considerations in Synthesis

Ren Haoming (2011) studied the green preparation technology of 2,6-difluoro-3-nitrobenzamide via non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water. This approach offers a more environmentally friendly alternative to traditional synthesis methods (Ren Haoming, 2011).

Safety and Hazards

The safety data sheet for 2,6-Difluoro-3-nitrobenzamide indicates that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it is advised to avoid breathing the dust/fume/gas/mist/vapors/spray of this compound . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

2,6-difluoro-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O3/c8-3-1-2-4(11(13)14)6(9)5(3)7(10)12/h1-2H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMBOZSWKMBYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.